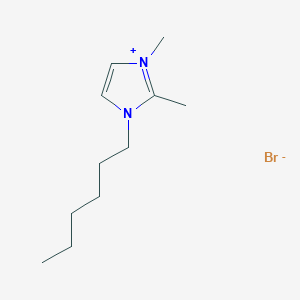

1-Hexyl-2,3-dimethylimidazolium bromide

Vue d'ensemble

Description

1-Hexyl-2,3-dimethylimidazolium bromide is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic solvents. It is represented by the molecular formula C11H21BrN2 and has a molecular weight of 261.21 g/mol . This compound is part of the imidazolium family, which is widely recognized for its applications in green chemistry and industrial processes.

Méthodes De Préparation

The synthesis of 1-hexyl-2,3-dimethylimidazolium bromide typically involves the reaction of 1-hexyl-2,3-dimethylimidazole with hydrogen bromide. The reaction is carried out in an appropriate solvent under controlled conditions to ensure high purity and yield . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

1-Hexyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also be reduced, although this is less common compared to oxidation.

Substitution: The bromide ion can be substituted with other anions through metathesis reactions.

Common reagents used in these reactions include hydrogen bromide for substitution and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Solvent for Organic Reactions

[HMIM][Br] is utilized as a solvent in various organic reactions due to its low volatility and high thermal stability. Its ability to dissolve a wide range of organic compounds makes it an ideal medium for chemical transformations. For instance, it has been used in the conversion of monosaccharides into valuable products like 5-hydroxymethylfurfural (HMF) using acid catalysts .

Catalyst Support

The ionic liquid serves as a support for catalysts in chemical reactions. Its unique properties allow for the stabilization of metal nanoparticles, enhancing catalytic activity. Studies have shown that mesoporous materials such as ZnAl₂O₄ can be synthesized using [HMIM][Br], which act as effective catalyst supports in various reactions .

Material Science

Nanomaterial Synthesis

[HMIM][Br] plays a crucial role in the synthesis of nanomaterials. It aids in the formation of mesoporous structures that are essential for applications in catalysis and adsorption processes. The ionic liquid's ability to stabilize different phases during synthesis has been demonstrated in the preparation of nanoflakes and other nanostructured materials .

Battery Applications

In energy storage technologies, [HMIM][Br] has been explored as an additive in battery systems. Its ionic nature contributes to improved ionic conductivity, which is vital for enhancing battery performance. Research indicates that incorporating this ionic liquid can lead to better charge/discharge characteristics and overall efficiency .

Environmental Applications

Hydration Inhibition

Recent studies have highlighted the effectiveness of [HMIM][Br] as a shale inhibitor in oil extraction processes. Its interaction with water molecules prevents hydration of shale formations, thereby reducing drilling problems and improving efficiency . The ionic liquid's ability to adsorb onto clay minerals through electrostatic interactions enhances its effectiveness as an inhibitor.

Pollution Remediation

The unique properties of [HMIM][Br] make it suitable for environmental remediation applications. It can be used to extract pollutants from water due to its high solubility with various organic compounds. This property is particularly beneficial in treating contaminated water sources, where traditional solvents may fall short .

Case Studies

Mécanisme D'action

The mechanism by which 1-hexyl-2,3-dimethylimidazolium bromide exerts its effects is primarily through its ionic nature. In corrosion inhibition, for example, it adsorbs onto metal surfaces, forming a protective film that prevents corrosion . The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that inhibit further chemical reactions.

Comparaison Avec Des Composés Similaires

1-Hexyl-2,3-dimethylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:

- 1-ethyl-2,3-dimethylimidazolium bromide

- 1-butyl-2,3-dimethylimidazolium bromide

- 1-decyl-2,3-dimethylimidazolium bromide

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, thermal stability, and specific applications. The uniqueness of this compound lies in its optimal balance of hydrophobicity and solubility, making it particularly useful in a variety of applications.

Activité Biologique

1-Hexyl-2,3-dimethylimidazolium bromide ([HMMIm]Br) is an ionic liquid (IL) belonging to the imidazolium family. Its biological activity has garnered attention due to its potential applications and environmental implications. This article reviews the biological effects, toxicity studies, and biochemical interactions of [HMMIm]Br, supported by case studies and research findings.

This compound is synthesized through the alkylation of 1,2-dimethylimidazole with hexyl bromide. The synthesis typically involves mixing the reactants in a solvent under controlled temperature conditions to yield a viscous liquid that is purified through washing and drying processes .

Biological Activity Overview

The biological activity of [HMMIm]Br primarily revolves around its toxicity to aquatic organisms and its interaction with cellular components. Recent studies indicate that this compound exhibits significant biotoxicity, particularly affecting fish species such as Carassius auratus (goldfish) and Hypophthalmichthys molitrix (silver carp).

Toxicity Studies

- Aquatic Toxicity : A study by Ma et al. demonstrated that exposure to [HMMIm]Br resulted in increased oxidative stress markers in fish, including elevated levels of malondialdehyde (MDA) and altered activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . Chronic exposure also triggered inflammatory responses, as indicated by increased expression of pro-inflammatory cytokines such as TNF-alpha and IL-10 .

- Cellular Interactions : The interaction of [HMMIm]Br with cellular components has been studied using fluorescence quenching techniques. It was observed that [HMMIm]Br binds to ctDNA through an intercalation mechanism, suggesting potential genotoxic effects . The binding constant for these interactions indicates a strong affinity, which raises concerns about its impact on genetic material.

Biochemical Effects

The biochemical effects of [HMMIm]Br have been extensively documented:

- Oxidative Stress : Exposure leads to oxidative stress in fish tissues, characterized by increased lipid peroxidation and depletion of antioxidant defenses .

- Enzyme Activity Alterations : Significant changes in enzyme activities related to detoxification processes have been observed. For instance, the activities of cytochrome P450 enzymes and glutathione S-transferases were notably altered following exposure to [HMMIm]Br .

Case Study 1: Long-Term Exposure in Silver Carp

A long-term study on silver carp revealed that continuous exposure to low concentrations of [HMMIm]Br resulted in:

- Increased oxidative damage in various organs.

- Enhanced activities of metabolic enzymes indicative of stress response.

- Induction of apoptotic pathways in liver cells, as evidenced by elevated caspase-3 and caspase-9 activities .

Case Study 2: Comparative Toxicity Assessment

A comparative study assessed the toxicity of various imidazolium-based ionic liquids, including [HMMIm]Br. Results indicated that it exhibited one of the highest toxicity levels among tested compounds, emphasizing the need for careful environmental monitoring .

Data Summary Table

Propriétés

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUDCAXDKIVTNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370175 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411222-01-0 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.